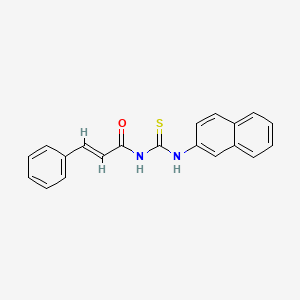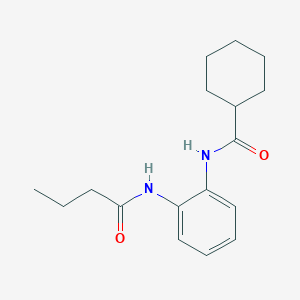![molecular formula C16H14N4OS B5835451 1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B5835451.png)
1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,3,4-thiadiazole derivatives, have been reported to have potential anticancer activity . They are known to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets by disrupting dna replication processes . This disruption could potentially inhibit the replication of target cells, thereby exerting its effects .
Biochemical Pathways
Similar compounds are known to disrupt dna replication processes, which could potentially affect various biochemical pathways related to cell growth and proliferation .
Result of Action
Based on the properties of similar compounds, it can be inferred that it might inhibit the replication of target cells, thereby exerting its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the reaction of 2-methylphenyl isothiocyanate with phenylhydrazine. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Agriculture: It can be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a thiadiazole ring and has shown antiviral activity.
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Another heterocyclic compound with similar biological activities.
Uniqueness
1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiadiazole ring with phenyl and methylphenyl groups enhances its potential for diverse applications in medicinal chemistry, agriculture, and materials science.
Properties
IUPAC Name |
1-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11-7-5-6-10-13(11)14-19-20-16(22-14)18-15(21)17-12-8-3-2-4-9-12/h2-10H,1H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBKWFWCTQJCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5835389.png)
![N-[(2-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5835395.png)
![N~2~-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE](/img/structure/B5835403.png)


![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)

![2-(4-ETHOXYPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B5835443.png)

![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)

![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
